molecular formula C13H18BrN B170075 1-Benzyl-3-(bromomethyl)piperidine CAS No. 109859-83-8

1-Benzyl-3-(bromomethyl)piperidine

Cat. No. B170075
CAS RN: 109859-83-8
M. Wt: 268.19 g/mol
InChI Key: KXZVDKLLZCMUKD-UHFFFAOYSA-N
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Description

1-Benzyl-3-(bromomethyl)piperidine is a chemical compound with the CAS Number: 109859-83-8 . It has a molecular weight of 268.2 .


Molecular Structure Analysis

The molecular formula of this compound is C13H18BrN . Its average mass is 268.193 Da and its monoisotopic mass is 267.062256 Da .

Scientific Research Applications

Synthesis and Characterization in Derivative Compounds

1-Benzyl-3-(bromomethyl)piperidine is utilized in the synthesis of various derivative compounds. For example, it plays a role in the preparation of N-allyl-4-piperidyl benzamide derivatives. These derivatives are synthesized through a series of reactions including elimination, reduction, and bromization, starting from specific benzene and benzaldehyde compounds. The resulting products are characterized using methods like NMR and MS, indicating their potential in further chemical research and drug development (Cheng, 2014).

Role in Antagonist Synthesis

This compound is instrumental in synthesizing non-peptide CCR5 antagonists. These antagonists are synthesized by reacting intermediates derived from this compound with other compounds. The final products exhibit bioactivities that are essential in medical research, particularly in the context of HIV-1 infection prevention (H. Bi, 2014).

Involvement in Piperidine Derivatives and Neuroleptic Agents

This compound is also used in the synthesis of specific piperidine derivatives. These derivatives show promise as neuroleptic agents and are synthesized through various chemical reactions, including the Mannich reaction and Grignard reaction. The resulting compounds are analyzed for their potential in treating neurologic and psychiatric conditions (I. Nakatsuka et al., 1981).

Development of Antidementia Agents

This compound is utilized in the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which have been evaluated for anti-acetylcholinesterase activity. These derivatives show significant potential in the development of antidementia agents, highlighting the compound's relevance in neuropharmacological research (H. Sugimoto et al., 1990).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 1-Benzyl-3-(bromomethyl)piperidine, is an important task of modern organic chemistry .

properties

IUPAC Name

1-benzyl-3-(bromomethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN/c14-9-13-7-4-8-15(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZVDKLLZCMUKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597835
Record name 1-Benzyl-3-(bromomethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

109859-83-8
Record name 1-Benzyl-3-(bromomethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

55.1 g (0.268 mol) of N-benzyl-3-(hydroxymethyl)-piperidine are added to 400 ml of 48% hydrobromic acid with vigorous stirring and the mixture is refluxed for 1 hour. Then hydrogen bromide is introduced to saturation point (about 1 hour), the mixture is refluxed for another hour and left to stand overnight. It is then neutralized with solid potassium carbonate whilst cooling with ice and then extracted with methylene chloride. The organic phase is dried over magnesium sulphate and concentrated by evaporation in vacuo. Yield: 52.0 g (72.2% of theory), Rf value: 0.85 (aluminium oxide neutral, eluant: methylene chloride).
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